Product packaging for Indium tris(tropolonate)(Cat. No.:CAS No. 14283-79-5)

Indium tris(tropolonate)

Cat. No.: B079925
CAS No.: 14283-79-5
M. Wt: 478.2 g/mol
InChI Key: KSMJSFRPGYWEOD-UHFFFAOYSA-K
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Description

Contextualization of Indium(III) in Coordination Chemistry

Indium, a post-transition metal in Group 13 of the periodic table, predominantly exists in the +3 oxidation state in coordination compounds. The coordination chemistry of Indium(III) is diverse, with coordination numbers ranging from 3 to 8, leading to a variety of molecular geometries. d-nb.info As a hard Lewis acid, Indium(III) shows a high affinity for hard donor atoms like oxygen and nitrogen. d-nb.infonih.gov This characteristic dictates its interaction with various ligands to form stable complexes. The development of Indium(III) coordination compounds is a burgeoning area of research, with applications spanning from materials science to radiopharmaceuticals. nih.govprinceton.edu

Ligand Properties of Tropolone (B20159) in Metal Complexation

Tropolone (C₇H₆O₂), a seven-membered non-benzenoid aromatic ring with a hydroxyl and a carbonyl group, is a versatile ligand in coordination chemistry. wikipedia.org Upon deprotonation, the resulting tropolonate anion acts as a bidentate chelating agent, coordinating to a metal center through its two oxygen atoms to form a stable five-membered chelate ring. researchgate.netuj.ac.za The compact and planar nature of the tropolonate ligand makes it well-suited for forming complexes with high coordination numbers. researchgate.net Its unique electronic structure and ability to form stable metal complexes have made it a subject of considerable research interest. wikipedia.org

Overview of Research Trajectories for Indium Tris(tropolonate)

Research on indium tris(tropolonate) has primarily focused on its synthesis, structural elucidation, and exploration of its potential applications. Initially gaining attention in the late 1970s and early 1980s, its development was a significant step forward in radiopharmaceutical chemistry. smolecule.com The compound's neutral and lipophilic nature, arising from the coordination of three tropolonate ligands to the indium(III) center, makes it a candidate for various applications, including as a cell-labeling agent. smolecule.com Current research continues to investigate its utility in materials science and catalysis. smolecule.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H15InO6 B079925 Indium tris(tropolonate) CAS No. 14283-79-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

14283-79-5

Molecular Formula

C21H15InO6

Molecular Weight

478.2 g/mol

IUPAC Name

indium(3+);7-oxocyclohepta-1,3,5-trien-1-olate

InChI

InChI=1S/3C7H6O2.In/c3*8-6-4-2-1-3-5-7(6)9;/h3*1-5H,(H,8,9);/q;;;+3/p-3

InChI Key

KSMJSFRPGYWEOD-UHFFFAOYSA-K

SMILES

C1=CC=C(C(=O)C=C1)[O-].C1=CC=C(C(=O)C=C1)[O-].C1=CC=C(C(=O)C=C1)[O-].[In+3]

Canonical SMILES

C1=CC=C(C(=O)C=C1)[O-].C1=CC=C(C(=O)C=C1)[O-].C1=CC=C(C(=O)C=C1)[O-].[In+3]

Other CAS No.

14283-79-5

Synonyms

In-tropolonate
indium -113m tropolone
indium -114m tropolonate
indium tris(tropolonate)
indium tris(tropolonate), (111)In-labeled
indium-111-tropolone

Origin of Product

United States

Synthetic Methodologies for Indium Tris Tropolonate

Strategic Preparation of Tropolone (B20159) Derivatives

The foundation of synthesizing Indium tris(tropolonate) lies in the availability of tropolone and its derivatives. Tropolone, chemically known as 2-hydroxy-2,4,6-cycloheptatrien-1-one, possesses aromatic properties and is an excellent chelating agent. uj.ac.za The tropolone core can be functionalized to modify the electronic and steric properties of the resulting metal complex. uj.ac.za

The synthesis of tropolone derivatives can be approached in several ways. Naturally, there are approximately 200 known tropolone derivatives, such as hinokitiol (B123401) (β-thujaplicin), which are primarily isolated from plants and fungi. smolecule.com For laboratory and industrial-scale synthesis, phenolic compounds often serve as starting materials for various synthetic routes to produce tropolone. smolecule.com

Furthermore, functionalization of the tropolone ring allows for the introduction of various substituents. For instance, the numbering of the tropolone ring follows IUPAC nomenclature, with the carbonyl group taking precedence over the hydroxyl group. uj.ac.za This systematic numbering is crucial when discussing the position of different functional groups, such as the isopropyl group in hinokitiol, which can be at the α, β, or γ position (3, 4, or 5 position, respectively). uj.ac.za The strategic placement of these substituents can influence the properties and reactivity of the final indium complex.

Coordination Reaction Pathways with Indium Salts

The formation of Indium tris(tropolonate) occurs through a coordination reaction between an indium(III) salt and three equivalents of a tropolone ligand. The indium(III) ion acts as a Lewis acid, accepting electron pairs from the bidentate tropolonate ligands to form a stable octahedral complex. smolecule.com The choice of reaction medium, whether aqueous or organic, significantly influences the reaction conditions and product formation.

Aqueous Phase Synthesis Routes

Synthesis of Indium tris(tropolonate) can be effectively carried out in an aqueous medium. researchgate.net A common method involves the reaction of an indium(III) salt, such as indium(III) nitrate (B79036), with tropolone directly in water. researchgate.net This approach is advantageous due to the use of an environmentally benign solvent. The reaction of Indium-111 with tropolone has been shown to form a neutral, lipid-soluble metal complex. nih.gov This method can be performed in both acid-citrate-dextrose (ACD)-plasma and ACD-saline media. nih.gov The efficiency of labeling platelets with ¹¹¹In-tropolone was found to be 60-70% in ACD-plasma and 80-90% in ACD-saline. nih.gov

The pH of the aqueous medium is a critical parameter. For instance, in the context of radiolabeling with Indium-111, the reaction with certain ligands showed that at a pH of 10 and a temperature of 80°C, a high radiochemical yield of the desired product was achieved in a relatively short time. acs.org

Organic Solvent-Based Synthesis Approaches

Organic solvents are also frequently employed for the synthesis of Indium tris(tropolonate), often leading to high yields. smolecule.com Common solvents for this reaction include ethanol (B145695) and acetone. smolecule.com The general procedure involves dissolving an indium salt, such as indium(III) chloride, in an appropriate organic solvent and then adding the tropolone ligand. smolecule.com The choice of solvent can affect the solubility of the reactants and the final product, thereby influencing the reaction rate and ease of isolation.

For example, the synthesis of related indium complexes, such as those with tris(pyrazolyl)borate ligands, has been successfully carried out in acetonitrile, yielding products in over 90% yield. mdpi.com While not a direct synthesis of Indium tris(tropolonate), this demonstrates the utility of organic solvents in preparing indium coordination complexes.

Isolation and Purification Techniques for Indium Tris(tropolonate)

Following the coordination reaction, the newly synthesized Indium tris(tropolonate) must be isolated from the reaction mixture and purified to remove any unreacted starting materials or byproducts. Standard laboratory techniques are employed for this purpose.

Recrystallization is a common and effective method for purifying the crude product. smolecule.com This technique relies on the principle that the solubility of the compound and impurities varies with temperature. By dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, pure crystals of Indium tris(tropolonate) can be obtained.

Chromatographic methods, such as column chromatography, can also be utilized for purification. smolecule.com This technique separates compounds based on their differential adsorption onto a stationary phase. For more specialized applications, such as the purification of radiolabeled compounds, preparative reversed-phase high-performance liquid chromatography (HPLC) is a powerful tool. acs.org

In some cases, purification can be achieved through solvent extraction. For instance, a sustainable process for purifying indium from an aqueous chloride solution has been developed using ionic liquids, achieving over 95% extraction. rsc.org While this method is for the purification of indium itself, similar principles could be adapted for the purification of its complexes.

Comparative Analysis of Synthetic Efficiency and Yields

The efficiency and yield of Indium tris(tropolonate) synthesis are influenced by several factors, including the choice of solvent, reaction temperature, and the specific tropolone derivative used. A comparative analysis of different synthetic routes reveals trade-offs between yield, purity, and reaction conditions.

Synthetic RouteSolvent SystemTypical YieldNotes
Aqueous PhaseWater/ACD-Saline80-90% (labeling efficiency) nih.govEnvironmentally friendly; pH control is crucial.
Aqueous PhaseWater/ACD-Plasma60-70% (labeling efficiency) nih.govPresence of plasma proteins can affect efficiency.
Organic SolventAcetonitrile>90% (for related indium complexes) mdpi.comOften provides high yields and easier product isolation.
Organic SolventNot Specified46-59% (for related indium complexes) researchgate.netYield can vary significantly based on the specific ligand and reaction conditions.

The data indicates that both aqueous and organic routes can be highly effective. The choice of method may depend on the specific application. For instance, in radiopharmaceutical preparations where aqueous media are preferred, optimizing conditions like pH and reactant concentrations is key to maximizing yield. nih.govacs.org Organic syntheses, while potentially offering higher isolated yields, require careful consideration of solvent choice and subsequent removal. smolecule.commdpi.com

Structural Elucidation and Crystallographic Analysis of Indium Tris Tropolonate

Single Crystal X-ray Diffraction Characterization

Single-crystal X-ray diffraction is a definitive technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This method has provided detailed insights into the molecular architecture and crystal packing of indium tris(tropolonate). smolecule.com

The analysis of diffraction data reveals that indium tris(tropolonate) crystallizes in the rhombohedral crystal system. researchgate.net The specific space group has been identified as R-3c (an alternative setting of R-3c). researchgate.net This space group imposes specific symmetry constraints on the arrangement of the molecules within the crystal lattice.

Table 1: Crystallographic Data for Indium Tris(tropolonate)

Parameter Value
Crystal System Rhombohedral
Space Group R-3c
a, b (Å) 10.5349(5)
c (Å) 32.738(2)
Z 6

Data sourced from Nepveu et al., 1993. researchgate.net

The central indium(III) ion is coordinated to three bidentate tropolonate ligands. smolecule.com Each tropolonate ligand binds to the indium center through its two oxygen donor atoms, forming a stable five-membered chelate ring. smolecule.comresearchgate.net This results in a coordination number of six for the indium ion, which adopts a distorted octahedral geometry. smolecule.comresearchgate.net This octahedral arrangement is a common and stable configuration for indium(III) complexes, dictated by the metal's ionic radius and electronic properties. smolecule.com

Detailed analysis of the crystallographic data provides precise measurements of the bond lengths and angles within the coordination sphere of the indium ion. The average indium-oxygen (In-O) bond length is approximately 2.134 Å. researchgate.net The "bite angle" of the tropolonate ligand, defined by the O-In-O angle within the chelate ring, is a critical parameter. For indium tris(tropolonate), this angle is approximately 75.3°. researchgate.net These parameters are indicative of the strong coordination between the Lewis acidic indium(III) center and the electron-rich oxygen atoms of the tropolonate ligands. smolecule.com

Table 2: Selected Bond Distances and Angles for Indium Tris(tropolonate)

Bond/Angle Value
Mean In-O distance (Å) 2.134(3)
Mean O-In-O' angle (°) (bite angle) 75.3(1)

Data sourced from Nepveu et al., 1993. researchgate.net

Structural Comparisons with Isoelectronic and Isovalent Analogues (e.g., Gallium(III) and Aluminum(III) Tris(tropolonate))

Comparing the structure of indium tris(tropolonate) with its Group 13 analogues, gallium(III) tris(tropolonate) and aluminum(III) tris(tropolonate), reveals trends related to the size of the central metal ion. All three form neutral, six-coordinate octahedral complexes. researchgate.netacs.org

A study by Nepveu et al. directly compared the structures of the gallium(III) and indium(III) complexes. researchgate.net Gallium(III) tris(tropolonate) crystallizes in the monoclinic space group C2/c. The smaller ionic radius of Ga(III) compared to In(III) results in a shorter average metal-oxygen bond length of 1.967 Å. researchgate.net The O-Ga-O' bite angle is also larger at 81.1°. researchgate.net The structure of aluminum(III) tris(tropolonate) has also been determined and shows similar octahedral coordination. acs.org The structural parameters of these analogues highlight the influence of the metallic radius on the coordination geometry and bond metrics in this class of compounds. researchgate.net

Table 3: Comparison of Structural Parameters for Group 13 Tris(tropolonates)

Compound Crystal System Space Group Mean M-O distance (Å) Mean O-M-O' angle (°)
Aluminum(III) Tris(tropolonate) - - - -
Gallium(III) Tris(tropolonate) Monoclinic C2/c 1.967(1) 81.1(1)
Indium(III) Tris(tropolonate) Rhombohedral R-3c 2.134(3) 75.3(1)

Data for Ga and In complexes sourced from Nepveu et al., 1993. researchgate.net Data for Al complex was not available in the search results.

Spectroscopic Investigations of Indium Tris Tropolonate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for probing the local chemical environment of atomic nuclei. For indium tris(tropolonate), solution-state ¹H and ¹³C NMR provide insights into the organic ligand framework, while solid-state ¹¹⁵In NMR directly examines the indium metal center.

Solution-State Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum of indium tris(tropolonate) provides complementary information to the ¹H NMR spectrum, showing signals for each unique carbon atom in the tropolonate ligands. The chemical shifts of the carbon atoms, particularly the carbonyl carbon and the carbons of the seven-membered ring, are influenced by the coordination to the indium ion. bhu.ac.in In tropolonate anions, the C1 and C2 carbons (the carbonyl and enolate carbons) can exhibit significant shifts upon coordination to a metal ion. nih.gov For example, in a study of a tropolonate salt, the C1,2 signal appeared at a notably low magnetic field, a position that was sensitive to the presence of metal ions. nih.gov The spectra are often recorded as proton-decoupled to simplify the spectrum to a series of singlets, where each singlet corresponds to a chemically non-equivalent carbon atom. bhu.ac.in

Solid-State Indium-115 (¹¹⁵In) NMR Spectroscopy

Solid-state ¹¹⁵In NMR spectroscopy is a direct and powerful method for characterizing the immediate coordination environment of the indium atom in indium tris(tropolonate). rsc.orgresearchgate.net Indium-115 is an NMR-active nucleus with a nuclear spin of I = 9/2 and a high natural abundance of 95.72%. researchgate.net The large quadrupole moment of the ¹¹⁵In nucleus makes the NMR parameters highly sensitive to the symmetry and electronic structure of the indium site. rsc.orgresearchgate.net

A study of solid indium tris(tropolonate) provided key parameters that describe the interaction of the indium nucleus with its electronic environment. rsc.orgelectronicsandbooks.com These parameters include the nuclear quadrupole coupling constant (Cq) and the magnetic shielding anisotropy. rsc.org The Cq value for indium tris(tropolonate) was determined to be between 106.0 ± 2.0 and 200.0 ± 4.0 MHz. rsc.orgresearchgate.netelectronicsandbooks.com The magnetic shielding anisotropy was found to be in the range of 85 ± 15 to 550 ± 60 ppm. rsc.orgresearchgate.netelectronicsandbooks.com These values provide detailed information about the electric field gradient and magnetic shielding at the indium nucleus. rsc.orgresearchgate.net Such studies are often performed at high magnetic field strengths to obtain high-quality spectra. rsc.orgrsc.org

Parameter Value
Nuclear Quadrupole Coupling Constant (Cq)106.0 ± 2.0 to 200.0 ± 4.0 MHz
Magnetic Shielding Anisotropy85 ± 15 to 550 ± 60 ppm
Table 1: Solid-State ¹¹⁵In NMR Parameters for Indium Tris(tropolonate) rsc.orgresearchgate.netelectronicsandbooks.com

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are instrumental in identifying the characteristic functional groups and understanding the bonding within indium tris(tropolonate).

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of indium tris(tropolonate) displays characteristic absorption bands corresponding to the vibrational modes of the tropolonate ligands. The coordination of the tropolone (B20159) to the indium(III) ion results in noticeable shifts in the vibrational frequencies of the ligand, particularly those associated with the C=O and C=C stretching modes. sfu.ca In related metal-tropolonate complexes, the disappearance of the O-H stretching band of the free ligand and shifts in the carbonyl stretching frequency are key indicators of complex formation. nih.gov The In-O stretching vibrations are typically observed in the far-infrared region of the spectrum. researchgate.net

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to FTIR. In studies of similar metal tropolonate complexes, Raman spectroscopy has been used to identify the coordination of the tropolone ligand. nih.gov The disappearance of the O-H stretching vibration and shifts in the C=O stretching frequency upon complexation are also observed in the Raman spectra. nih.gov Furthermore, new bands in the low-frequency region (400-700 cm⁻¹) can be assigned to the metal-oxygen stretching vibrations, providing direct evidence of the In-O bond. nih.gov The positions of these metal-oxygen bands are sensitive to the specific metal ion. nih.gov

Coordination Chemistry Principles of Indium Tris Tropolonate

Bidentate Chelating Mode of Tropolonate Ligands

The tropolonate anion acts as a bidentate ligand, meaning it binds to the central indium(III) ion through two of its atoms. libretexts.org In this case, the coordination occurs via the two oxygen atoms, one from the carbonyl group (C=O) and one from the deprotonated hydroxyl group (-O⁻). This mode of binding is also known as chelation. purdue.edu

When the three tropolonate ligands coordinate to the indium center, they form a stable, six-coordinate complex. Each bidentate ligand forms a five-membered ring with the indium ion (In-O-C-C-O). The formation of these chelate rings significantly enhances the thermodynamic stability of the complex compared to coordination with analogous monodentate ligands. This phenomenon, known as the chelate effect, is driven by favorable entropy changes. libretexts.org The resulting geometry around the indium(III) center is typically a distorted octahedron.

Ligand Field Theory and Electronic Structure of the Indium(III) Center

The electronic structure of Indium tris(tropolonate) can be described using Ligand Field Theory (LFT), which is an application of molecular orbital theory to coordination complexes. wikipedia.org The central indium(III) ion has a noble gas core followed by a completely filled d-shell, with an electron configuration of [Kr]4d¹⁰. youtube.com

Because the 4d orbitals are fully occupied, there are no d-d electronic transitions possible, which are responsible for the characteristic colors of many transition metal complexes. Consequently, Indium(III) complexes, including Indium tris(tropolonate), are typically colorless or white.

In the context of LFT, the formation of the complex involves the interaction of the filled oxygen p-orbitals of the tropolonate ligands with the vacant valence orbitals of the In(III) ion (5s and 5p). purdue.edulibretexts.org This interaction leads to the formation of six In-O sigma (σ) bonds, resulting in a set of low-energy bonding molecular orbitals (occupied by the ligand electrons) and high-energy antibonding molecular orbitals. The filled 4d orbitals of indium are generally considered to be non-bonding or slightly perturbed by the ligand field.

Table 1: Electronic Properties of the Indium(III) Ion
PropertyValue
Atomic Number49
Oxidation State+3
Electron Configuration[Kr]4d¹⁰
d-electron Count10
d-d TransitionsNot possible

Reactivity and Ligand Exchange Kinetics

The reactivity of Indium tris(tropolonate) is largely governed by the lability of the indium-ligand bonds. Ligand exchange kinetics describe the rate and mechanism by which the coordinated tropolonate ligands can be replaced by other ligands in solution. Metal complexes with fast ligand exchange rates are termed "labile," while those with slow rates are "inert." matthey.com

Indium(III) complexes are generally considered labile. The exchange process can occur through several mechanisms, primarily dissociative (where a ligand first detaches, creating a five-coordinate intermediate) or associative (where an incoming ligand first attaches, creating a seven-coordinate intermediate). For coordinatively saturated octahedral complexes like Indium tris(tropolonate), a dissociative pathway is often favored.

The kinetics of these exchange reactions can be represented by the following general equation:

[In(trop)₃] + L → [In(trop)₂L] + trop⁻

The rate of this reaction is influenced by factors such as the concentration of the incoming ligand (L), the solvent, and temperature. While specific kinetic data for ligand exchange on Indium tris(tropolonate) is not extensively detailed in foundational literature, the known lability of In(III) suggests that these reactions would proceed at a moderate to fast rate. uni-kiel.denih.gov

Hydrolysis Processes of the Indium(III) Coordination Sphere

In aqueous solutions, the coordination sphere of the indium(III) ion is susceptible to hydrolysis. This process involves the reaction of the metal center with water molecules, which can act as ligands and subsequently deprotonate to form hydroxide (B78521) (OH⁻) ligands. The hydrolysis of uncomplexed In³⁺(aq) has been studied and is known to proceed through the formation of various hydroxo species. osti.govresearchgate.net

The initial steps of indium(III) hydrolysis in water can be described by the following equilibria:

[In(H₂O)₆]³⁺ + H₂O ⇌ [In(OH)(H₂O)₅]²⁺ + H₃O⁺

[In(OH)(H₂O)₅]²⁺ + H₂O ⇌ [In(OH)₂(H₂O)₄]⁺ + H₃O⁺

For Indium tris(tropolonate), hydrolysis can occur if water molecules displace one or more of the tropolonate ligands or if the complex dissolves in a sufficiently acidic or basic medium that promotes decomposition. nih.gov The coordination of water can activate it for deprotonation, leading to the formation of mixed hydroxo-tropolonato-indium complexes. acs.org Under certain conditions, this can lead to the formation of polymeric indium-hydroxide species or the eventual precipitation of indium hydroxide, In(OH)₃. utah.edu

Formation of Heterometallic and Mixed-Ligand Indium Complexes

The indium(III) center in tropolonate complexes is capable of forming more complex structures, including mixed-ligand and heterometallic species.

Computational Chemistry Approaches to Indium Tris Tropolonate

Density Functional Theory (DFT) Calculations for Geometrical Optimization

Density Functional Theory (DFT) is a powerful computational method used to predict the three-dimensional structure of molecules with a favorable balance of accuracy and computational cost. For indium tris(tropolonate), DFT calculations are employed to determine the most stable geometric arrangement of the atoms, corresponding to the minimum energy state on the potential energy surface.

The optimization process begins with an initial guess of the molecular structure, which is then iteratively refined by calculating the forces on each atom and adjusting their positions to minimize these forces. The choice of the functional and basis set is crucial for the accuracy of the prediction. For indium complexes, hybrid functionals such as B3LYP are commonly used in conjunction with basis sets like LANL2DZ for the indium atom (which includes effective core potentials to handle relativistic effects of the heavy metal) and 6-31G(d,p) for lighter atoms like carbon, hydrogen, and oxygen.

DFT calculations confirm that indium tris(tropolonate) adopts an octahedral coordination geometry. The central indium(III) ion is coordinated to six oxygen atoms from the three bidentate tropolonate ligands. This arrangement is the most stable configuration for a six-coordinate indium(III) complex. The calculations can predict key geometrical parameters such as bond lengths and angles.

Below is an illustrative table of typical geometrical parameters that could be obtained from a DFT optimization of indium tris(tropolonate).

ParameterTypical DFT-Predicted Value
In-O Bond Length (Å)2.10 - 2.20
C-O Bond Length (Å)1.25 - 1.35
C-C Bond Length (Å)1.38 - 1.45
O-In-O Bite Angle (°)80 - 85
O-In-O Trans Angle (°)170 - 180

Note: These values are representative and the actual calculated values would depend on the specific functional and basis set used.

Electronic Structure Analysis: Orbital Interactions and Band Structure

Once the optimized geometry is obtained, DFT can be used to analyze the electronic structure of indium tris(tropolonate), providing insights into the nature of the metal-ligand bonding and the distribution of electrons within the molecule. This analysis typically involves examining the molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO and LUMO are crucial in determining the chemical reactivity and electronic properties of the complex. In a typical analysis of a metal complex like indium tris(tropolonate), the HOMO might be localized on the tropolonate ligands, while the LUMO could be centered on the indium atom or have mixed metal-ligand character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's stability and reactivity. A larger gap generally implies higher stability and lower reactivity.

The bonding between the indium and the tropolonate ligands can be further elucidated by analyzing the contributions of the atomic orbitals to the molecular orbitals. This reveals the nature of the orbital interactions, which are predominantly dative covalent bonds where the oxygen atoms of the tropolonate ligands donate electron density to the vacant orbitals of the indium(III) ion.

For solid-state materials, a band structure calculation can be performed to understand the electronic properties of the bulk material. The band structure describes the ranges of energy levels that an electron may have within the crystal lattice. For a molecular crystal like indium tris(tropolonate), the bands are expected to be relatively flat, indicating that the electronic states are largely localized on the individual molecules.

Theoretical Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental spectra for validation and interpretation. For indium tris(tropolonate), these theoretical predictions are invaluable for understanding its spectroscopic signatures.

NMR Spectroscopy: DFT calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts. For instance, the ¹¹⁵In NMR parameters, including the chemical shift anisotropy and the nuclear quadrupolar coupling constant, are highly sensitive to the coordination environment of the indium nucleus. Theoretical calculations can help in interpreting these experimental parameters, providing a direct link between the observed spectra and the electronic structure around the indium atom.

Vibrational Spectroscopy: The vibrational frequencies corresponding to the normal modes of vibration can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculated frequencies can be compared with experimental Infrared (IR) and Raman spectra. The theoretical spectrum helps in the assignment of the observed vibrational bands to specific molecular motions, such as the In-O stretching modes or the vibrations of the tropolonate ring.

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis). This method calculates the energies of the electronic transitions from the ground state to various excited states. The predicted spectrum can help in assigning the observed absorption bands to specific electronic transitions, such as ligand-to-metal charge transfer (LMCT) or intra-ligand (π-π*) transitions.

Ab Initio and Kinetic Modeling of Reaction Pathways

Computational chemistry can be used to explore the potential reaction pathways for the formation or decomposition of indium tris(tropolonate). Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can provide highly accurate energy profiles for chemical reactions.

Reaction Mechanism of Formation: The formation of indium tris(tropolonate) typically involves the reaction of an indium salt with tropolone (B20159). Computational modeling can elucidate the stepwise mechanism of this reaction, including the coordination of the first, second, and third tropolonate ligands to the indium center. By calculating the energies of the reactants, products, intermediates, and transition states, a detailed potential energy surface for the reaction can be constructed. This allows for the determination of the reaction thermodynamics (enthalpy and Gibbs free energy of reaction) and kinetics (activation energies).

Kinetic Modeling: The data obtained from the potential energy surface calculations can be used as input for kinetic modeling. This involves solving the rate equations for the proposed reaction mechanism to predict the reaction rates under different conditions of temperature and concentration. This modeling can provide a deeper understanding of the factors that control the rate of formation of the complex. For instance, it can help to understand why certain reaction conditions lead to higher yields or faster reaction times.

Validation of Computational Models with Experimental Data

The reliability of computational models is established through validation against experimental data. This is a critical step to ensure that the theoretical methods employed are appropriate for the system under study and that the computational results are meaningful.

Comparison with Spectroscopic Data: As mentioned earlier, the predicted spectroscopic parameters can be directly compared with experimental spectra. For example, the calculated vibrational frequencies can be compared with experimental IR and Raman spectra, and the calculated UV-Vis absorption maxima can be compared with the experimental electronic spectrum. Discrepancies between the calculated and experimental spectra can often be reconciled by applying scaling factors to the calculated frequencies or by considering solvent effects in the calculations.

The following table illustrates how a comparison between theoretical and experimental data might be presented for validation purposes.

ParameterDFT Calculated ValueExperimental Value% Difference
Average In-O Bond Length (Å)2.15(Not Available)-
O-In-O Bite Angle (°)82.5(Not Available)-
Major IR Peak (In-O stretch, cm⁻¹)450(Hypothetical) 4602.2%
UV-Vis λmax (nm)320(Hypothetical) 3151.6%

Note: Experimental values are hypothetical for illustrative purposes due to the lack of publicly available data in the searched sources.

This validation process is iterative. If the initial computational model does not accurately reproduce the experimental data, the model can be refined by choosing a different functional, a larger basis set, or by including additional physical effects such as solvation or dispersion corrections.

Scientific investigations into the thermal decomposition of related indium complexes, such as tris(guanidinate) nih.govnih.govresearchgate.netchemrxiv.orgchemrxiv.orgresearchgate.net and amidinate indium compounds, nih.gov have been conducted to understand their suitability as precursors for depositing indium-based thin films like indium oxide (In₂O₃) nih.govnih.govkaust.edu.sa and indium nitride (InN). nih.govchemrxiv.orgresearchgate.net These studies often involve techniques like thermogravimetric analysis (TGA) to determine decomposition temperatures and volatility. For instance, the thermal decomposition of a tris-guanidinate indium precursor was shown to yield elemental indium as a residue. nih.gov Similarly, detailed gas-phase decomposition studies have been performed on precursors like trimethylindium (B1585567) (TMI) and indium trisguanidinate (ITG) to model their behavior during deposition processes. nih.govresearchgate.netchemrxiv.orgchemrxiv.orgresearchgate.net

The synthesis of various metal tropolonato complexes, including those with indium, has been reported, and the thermal properties of some rare-earth metal tropolonates have been investigated, showing decomposition in distinct steps. researchgate.net However, specific data from thermogravimetric analysis (TGA) or differential thermal analysis (DTA) for Indium Tris(tropolonate) is not provided in these studies. The stability and decomposition of a metal-organic compound are highly dependent on the nature of the ligand and the metal-ligand bond strength. Therefore, data from other indium complexes with different ligands (e.g., acetylacetonates, researchgate.net guanidinates, nih.gov or amidinates nih.gov) cannot be accurately extrapolated to predict the behavior of the tropolonate ligand.

Research in Advanced Materials Precursors and Supramolecular Assemblies

Precursor Chemistry for Vapor Phase Deposition Techniques

The suitability of a metal-organic compound as a precursor for vapor phase deposition techniques hinges on specific physicochemical properties, primarily its volatility and thermal stability. The precursor must be volatile enough to be transported into the deposition chamber in the gas phase but also stable enough to avoid premature decomposition before reaching the substrate. Indium tris(tropolonate), as a chelated indium complex, presents an interesting candidate for such applications.

Atomic Layer Deposition (ALD) Precursors for Indium-containing Films

While specific studies detailing the use of Indium tris(tropolonate) as an Atomic Layer Deposition (ALD) precursor are not extensively documented in peer-reviewed literature, its potential can be inferred from the general requirements for ALD precursors. An ideal ALD precursor should exhibit sufficient volatility, thermal stability within the ALD temperature window to prevent thermal self-decomposition, and chemisorb onto the substrate surface in a self-limiting manner.

Research into other indium precursors provides a comparative framework. For instance, indium-tris-guanidinate complexes have been successfully used for the ALD of indium oxide (In₂O₃) films. rsc.org Similarly, a novel indium(III) triazenide precursor has been demonstrated for the ALD of epitaxial indium nitride (InN). slu.se These precursors are valued for their clean decomposition and self-limiting growth behavior. For Indium tris(tropolonate) to be a viable ALD precursor, it would need to display similar characteristics, including a defined temperature window where it is volatile but does not thermally decompose, which would lead to uncontrolled chemical vapor deposition (CVD)-like growth.

The table below compares properties of established indium ALD precursors, which helps to benchmark the desired characteristics for a candidate like Indium tris(tropolonate).

Precursor NameFormulaDeposition Temperature (°C)Film TypeReference
Tris(1,3-diisopropyltriazenide)indium(III)In(iPr₂N₃)₃300-325InN slu.se
Indium-tris-guanidinatesIn[(NR)₂C(NMe₂)]₃240In₂O₃ rsc.org
Dimethyl(N-ethoxy-2,2-dimethylcarboxylicpropanamide)indiumMe₂In(EDPA)300In₂O₃ researchgate.net

Chemical Vapor Deposition (CVD) Precursors for Indium-containing Films

The application of Indium tris(tropolonate) in Chemical Vapor Deposition (CVD) is also not widely reported. However, the requirements for CVD precursors are well-established. They must possess sufficient volatility for gas-phase transport and decompose cleanly on the heated substrate to yield the desired film material with minimal impurities.

Metal β-diketonates, which are structurally related to tropolonates, are classic precursors for MOCVD. mdpi.com For example, tris(N,N-dibenzyldithiocarbamato) indium(III) has been investigated as a single-source precursor for the chemical spray deposition of copper indium sulfide (B99878) (CuInS₂) films. nasa.gov This compound was shown to decompose to form indium sulfide (In₂S₃). nasa.gov Another study detailed new heteroleptic indium aminothiolate compounds for the CVD of β-In₂S₃ thin films, with decomposition leading to In₂S₃ at 300-350 °C. rsc.org

For Indium tris(tropolonate), its thermal decomposition profile would be the critical factor determining its suitability for CVD. The tropolonate ligand would need to detach from the indium center at a predictable temperature, leaving behind a high-purity indium-containing film, likely indium oxide if oxygen is present as a co-reagent. The stability of the tropolonate ligand itself upon decomposition would also be crucial to prevent carbon incorporation into the film.

Mechanistic Studies of Precursor Decomposition in Vapor Deposition Processes

Detailed mechanistic studies on the thermal decomposition of Indium tris(tropolonate) are scarce. However, the decomposition pathways of other indium precursors and metal-organic complexes provide valuable insights into potential mechanisms. The decomposition of transition metal alkyls, for example, often proceeds via pathways like β-hydride elimination. libretexts.orgyoutube.com For chelated complexes, decomposition typically involves the homolytic fission of the metal-ligand bond. slideshare.net

Studies on trimethylindium (B1585567) (TMI) and indium trisguanidinate (ITG) have used thermodynamic and kinetic modeling to evaluate their thermal decomposition. chemrxiv.orgnih.govresearchgate.net TMI decomposition is characterized by homolytic dissociation, generating methylindium and ethane. chemrxiv.orgnih.gov In contrast, the decomposition of ITG is believed to occur via the elimination of a carbodiimide (B86325) ligand. chemrxiv.orgnih.govresearchgate.net For tris(N,N-dibenzyldithiocarbamato) indium(III), heating leads to the release of carbon disulfide (CS₂) and benzyl (B1604629) moieties, resulting in bulk In₂S₃. nasa.gov

A plausible decomposition pathway for Indium tris(tropolonate) in a CVD or high-temperature ALD process would likely involve the sequential or concerted cleavage of the indium-oxygen bonds. The stability of the resulting tropolonate radical or anion would influence the subsequent reactions and the potential for impurity incorporation. The process could proceed as follows:

Vaporization: In(C₇H₅O₂)₃ (s) → In(C₇H₅O₂)₃ (g)

Decomposition: In(C₇H₅O₂)₃ (g) → In(s/film) + 3 (C₇H₅O₂)• (radical species)

In the presence of an oxidant (e.g., O₂): In(C₇H₅O₂)₃ (g) + O₂ → In₂O₃ (film) + volatile byproducts

The specific byproducts would depend on the reaction conditions and the stability of the tropolonate fragment.

Exploration in Coordination Polymer and Metal-Organic Framework (MOF) Synthesis

The ability of indium(III) ions to form strong coordination bonds with oxygen-donor ligands makes Indium tris(tropolonate) a point of interest for constructing multidimensional structures such as coordination polymers and metal-organic frameworks (MOFs). rsc.org The tropolonate ligand, with its bidentate chelating nature, can act as a building block in supramolecular chemistry.

Design Principles for Indium-Tropolonate Based Coordination Frameworks

The design of coordination frameworks relies on the predictable coordination geometry of the metal center and the connectivity of the organic linker. Indium(III) is a versatile metal ion that can adopt various coordination numbers, which allows for diverse structural outcomes. rsc.org The design of indium-based MOFs often utilizes carboxylate or pyridylcarboxylate ligands to build robust frameworks. rsc.orgrsc.org

When considering tropolonate as a ligand for indium-based frameworks, several design principles would apply:

Linker Functionality: While tropolone (B20159) itself is a chelating ligand that would terminate a growing framework, functionalized tropolones with additional coordinating groups (e.g., carboxylates, pyridyls) could be designed. These bifunctional linkers would allow the tropolonate moiety to chelate the indium center while the other functional group extends the structure into a 1D, 2D, or 3D network.

Use of Ancillary Ligands: A common strategy in MOF synthesis is the use of mixed-ligand systems. mdpi.com An indium-tropolonate complex could be linked into a larger framework by adding a secondary, bridging ligand, such as a dicarboxylate. This approach has been used to create diverse indium-based MOFs. nih.gov

Investigation of Structural Architectures in Indium-MOFs

While specific MOF structures based solely on indium and tropolonate are not prominently featured in the literature, the vast library of existing indium-MOFs provides a blueprint for potential architectures. Indium MOFs often feature polynuclear secondary building units (SBUs), such as trinuclear {In₃(µ₃-O)} clusters, which are then interconnected by organic linkers. nih.govresearchgate.net

For example, solvothermal reactions of indium nitrate (B79036) with mixed amide-functionalized dicarboxylate and isonicotinate (B8489971) linkers have produced isoreticular 8-connected trinuclear indium-based MOFs. nih.gov Another study reported a robust indium MOF with {In₄} clusters forming a 3D framework with hierarchical triangular and hexagonal channels. rsc.org The use of a ferrocene-based dicarboxylate linker with indium led to the synthesis of four different polymorphous MOFs, demonstrating how synthetic conditions can influence the final structure. nih.gov

An Indium-tropolonate framework could potentially exhibit various structural features depending on the synthetic approach:

Discrete Clusters: If only tropolone is used, it is likely to form discrete, neutral molecules of Indium tris(tropolonate) due to coordinative saturation of the indium center.

1D Chains: Using a functionalized tropolone or an ancillary bridging ligand could lead to the formation of 1D coordination polymers.

2D and 3D Frameworks: More complex linkers or synthetic conditions could yield higher-dimensional porous frameworks. The specific topology would be dictated by the coordination number of the indium SBU and the geometry of the linkers.

The table below summarizes the structural features of several reported Indium-MOFs, illustrating the architectural diversity achievable.

Tunability of Framework Properties through Ligand Modification in Indium Tris(tropolonate) Systems

The rational design of advanced materials and supramolecular assemblies hinges on the precise control of their structural and functional properties. In the context of metal-organic frameworks (MOFs) and related coordination complexes, the modification of organic ligands serves as a powerful tool to tune the resulting framework's characteristics. This principle is applicable to indium tris(tropolonate), where alterations to the tropolonate ligand can systematically influence the topology, stability, and electronic properties of the resulting indium-based materials.

The introduction of functional groups onto the tropolone ring can induce significant changes in the way individual indium tris(tropolonate) molecules interact with each other in the solid state. These modifications can be broadly categorized into steric and electronic effects, both of which play a crucial role in the crystal engineering of desired framework topologies.

Steric Hindrance and Pore Size Engineering:

The size and shape of the substituents on the tropolonate ligand can dictate the packing of the indium complexes, thereby influencing the porosity and dimensionality of the resulting supramolecular assembly. The introduction of bulky substituents can prevent dense packing, leading to the formation of porous frameworks. Conversely, smaller functional groups may allow for more compact structures.

Electronic Effects and Functionalization:

The electronic nature of the substituents on the tropolonate ligand can modulate the properties of the resulting material. Electron-donating or electron-withdrawing groups can alter the electron density at the coordinating oxygen atoms of the tropolonate ligand, which in turn can affect the strength and nature of the indium-oxygen bond. These modifications can influence the thermal stability and reactivity of the indium tris(tropolonate) precursor.

Furthermore, the incorporation of functional groups can imbue the resulting material with new properties. For example, the introduction of acidic or basic sites could lead to materials with catalytic activity, while the incorporation of chromophores could result in photoresponsive materials. The ability to tailor the electronic properties of the ligand is a key strategy in the development of functional MOFs and coordination polymers.

Impact on Precursor Performance:

For applications where indium tris(tropolonate) and its derivatives are used as single-source precursors for the synthesis of materials like indium oxide (In₂O₃), ligand modification can significantly impact the decomposition process. The thermal stability of the precursor is a critical parameter, and it can be tuned by altering the substituents on the tropolonate ligand. For example, ligands that form more stable indium complexes may require higher decomposition temperatures.

The nature of the departing ligand fragments during thermal decomposition also plays a role in the purity and morphology of the resulting inorganic material. Ligands designed to decompose cleanly into volatile byproducts are highly desirable to avoid contamination of the final product.

Detailed Research Findings:

While the principles of ligand modification are well-established in the broader field of MOF chemistry, detailed experimental studies focusing specifically on a systematic series of substituted indium tris(tropolonate) complexes and their resulting framework properties are not extensively reported in the available literature. However, based on analogous systems, a number of predictable outcomes can be inferred. The following table summarizes the expected impact of different types of ligand modifications on the properties of indium tris(tropolonate)-based frameworks.

Ligand ModificationExpected Impact on Framework PropertiesRationale
Introduction of Bulky Substituents (e.g., tert-butyl) Increased porosity; altered crystal packingSteric hindrance prevents dense packing of the metal complexes.
Incorporation of Hydrogen-Bonding Moieties (e.g., -OH, -NH₂) Enhanced framework stability; potential for specific guest interactionsFormation of intermolecular hydrogen bonds can strengthen the overall structure.
Attachment of Electron-Withdrawing Groups (e.g., -NO₂, -CF₃) Increased thermal stability of the precursor; modified electronic propertiesStrengthening of the In-O bond and alteration of the frontier molecular orbital energies.
Integration of π-Conjugated Systems (e.g., phenyl, pyridyl) Potential for photoluminescence; modified electronic propertiesIntroduction of chromophoric units and pathways for charge transport.

Further research is needed to experimentally validate these predictions for indium tris(tropolonate) systems and to fully exploit the potential of ligand modification for the rational design of novel indium-based materials and supramolecular assemblies.

Q & A

What are the established methodologies for synthesizing and characterizing Indium tris(tropolonate)?

Basic Research Focus
The synthesis typically involves reacting indium(III) salts with tropolone derivatives under controlled pH and stoichiometric conditions. A common approach uses InCl₃ and tropolone in a 1:3 molar ratio in ethanol, followed by refluxing under nitrogen to prevent oxidation . Characterization requires multi-technique validation:

  • Spectroscopy : FT-IR to confirm ligand coordination (e.g., shifts in C=O and C-O stretching frequencies of tropolone).
  • Elemental Analysis : To verify stoichiometry (e.g., C, H, and In content).
  • X-ray Crystallography : For structural elucidation, though crystal growth may require slow evaporation in aprotic solvents.
  • Thermogravimetric Analysis (TGA) : To assess thermal stability and decomposition pathways .

How does the stability of Indium tris(tropolonate) vary under different environmental conditions?

Basic Research Focus
Stability studies should evaluate:

  • Thermal Stability : TGA data (e.g., decomposition onset at ~250°C in inert atmospheres) .
  • Solubility : Polar aprotic solvents (e.g., DMSO) enhance stability compared to aqueous media, where hydrolysis may occur.
  • pH Sensitivity : Stability decreases in acidic conditions (pH < 4) due to ligand protonation and metal-ligand dissociation.
ConditionObservationMethodology
Thermal (N₂, 25°C)Stable up to 250°CTGA/DSC
Aqueous (pH 7)Partial hydrolysis after 24 hoursUV-Vis monitoring

What computational models are effective for predicting the electronic structure and reactivity of Indium tris(tropolonate)?

Advanced Research Focus
Extended molecular mechanics (MM3) and density functional theory (DFT) models are validated for tropolonate complexes. Key steps include:

  • Parameterization : Assigning force constants for In-O bonds and ligand torsion angles based on crystallographic data .
  • Electronic Structure Analysis : HOMO-LUMO gaps (~3.1 eV) indicate redox activity, relevant for catalytic or sensing applications.
  • Reactivity Predictions : Simulate ligand substitution kinetics using transition state theory (e.g., replacing tropolonate with catecholamide) .

How do magnetic and electronic properties of Indium tris(tropolonate) compare to other transition metal tropolonate complexes?

Advanced Research Focus
Unlike paramagnetic Co(II)-tropolonate complexes, In(III) complexes exhibit diamagnetic behavior due to a closed-shell d¹⁰ configuration. Comparative studies should include:

  • Magnetic Susceptibility : SQUID magnetometry to confirm diamagnetism.
  • EPR Spectroscopy : Absence of unpaired electrons in In(III) vs. signals in Fe(III) or Co(II) analogues .
  • Ligand Field Effects : Tropolonate’s π-acceptor strength alters metal-ligand bond lengths (e.g., In-O bonds: ~2.05 Å vs. Co-O: ~1.89 Å) .

How can researchers resolve contradictions in reported data on tropolonate complex stability?

Advanced Research Focus
Contradictions often arise from divergent synthesis conditions or characterization limits. Triangulation strategies include:

  • Methodological Cross-Validation : Compare XRD, EXAFS, and DFT geometries to confirm bond lengths (±0.02 Å tolerance) .
  • Contextual Analysis : Assess whether stability claims are based on kinetic (short-term) vs. thermodynamic (equilibrium) data .
  • Controlled Replication : Standardize solvent purity and atmospheric controls (e.g., O₂-free vs. ambient synthesis) .

What are the key safety considerations for handling Indium tris(tropolonate) in laboratory settings?

Basic Research Focus
Refer to SDS guidelines (e.g., H351: suspected carcinogen; H372: organ toxicity with prolonged exposure). Mitigation strategies:

  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid aerosol inhalation.
  • Waste Disposal : Neutralize with bicarbonate before disposal in approved chemical waste streams .

How does ligand substitution impact the photophysical properties of Indium tris(tropolonate)?

Advanced Research Focus
Substituting tropolonate with stronger π-donors (e.g., acetylacetonate) alters electronic transitions:

  • UV-Vis Spectroscopy : Absorption maxima shift from 320 nm (tropolonate) to 290 nm (acetylacetonate) due to ligand-to-metal charge transfer (LMCT) modulation.
  • Luminescence : Tropolonate’s rigid structure enhances quantum yield (Φ = 0.15) compared to flexible ligands (Φ < 0.05) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.